molecular formula C7H6BrN3O B6232577 1-azido-4-bromo-2-methoxybenzene CAS No. 1522358-11-7

1-azido-4-bromo-2-methoxybenzene

Cat. No. B6232577
CAS RN: 1522358-11-7
M. Wt: 228
InChI Key:
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Description

1-Azido-4-bromo-2-methoxybenzene, also known as ABM, is an organobromine compound that has been widely used in organic synthesis and in a variety of scientific research applications. It is an important intermediate for the synthesis of various compounds and has been used in a wide range of applications including drug discovery, medicinal chemistry, and materials science. ABM is a highly reactive compound and has been used in a variety of synthetic pathways.

Scientific Research Applications

1-azido-4-bromo-2-methoxybenzene has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and materials science. In drug discovery, this compound has been used to synthesize a variety of novel compounds for drug screening and development. In medicinal chemistry, this compound has been used to synthesize a variety of compounds for use as therapeutic agents. In materials science, this compound has been used to synthesize a variety of compounds for use in the production of polymers, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1-azido-4-bromo-2-methoxybenzene is not well understood, but it is believed to be related to its ability to react with various compounds to form new compounds. This compound has a high reactivity and can react with a variety of compounds to form new compounds. It is believed that the reaction of this compound with compounds results in the formation of new molecules and the rearrangement of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some effects on the metabolism of certain compounds and on the activity of enzymes. It is also believed that this compound may have some effects on the absorption and metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-azido-4-bromo-2-methoxybenzene in laboratory experiments include its high reactivity and its ability to form new compounds. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can be highly toxic and can cause skin irritation and other health problems. In addition, this compound can be difficult to handle and store and can be expensive to obtain.

Future Directions

Some potential future directions for the use of 1-azido-4-bromo-2-methoxybenzene in research include its use in the synthesis of novel compounds for drug screening and development, its use in the synthesis of therapeutic agents, and its use in the synthesis of polymers, plastics, and other materials. Additionally, further research into the biochemical and physiological effects of this compound may provide new insights into how it can be used in a variety of scientific applications. Furthermore, further research into the safety and handling of this compound may provide new ways to use it more safely and effectively.

Synthesis Methods

1-azido-4-bromo-2-methoxybenzene can be synthesized in a variety of ways, including direct halogenation, Friedel-Crafts alkylation, and by the reaction of 4-bromo-2-methoxybenzaldehyde with sodium azide in the presence of an acid catalyst. The direct halogenation method involves the reaction of 4-bromo-2-methoxybenzene with sodium azide in the presence of an acid catalyst. The Friedel-Crafts alkylation method involves the reaction of 4-bromo-2-methoxybenzene with an alkyl halide in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-4-bromo-2-methoxybenzene involves the conversion of 4-bromo-2-methoxyaniline to the corresponding diazonium salt, followed by reaction with sodium azide to form the azide derivative.", "Starting Materials": [ "4-bromo-2-methoxyaniline", "Sodium nitrite", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Ice", "Water" ], "Reaction": [ "Dissolve 4-bromo-2-methoxyaniline in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water dropwise to the above solution with stirring to form the diazonium salt.", "Maintain the temperature of the reaction mixture at 0-5°C for 10-15 minutes.", "Add a solution of sodium azide in water to the above reaction mixture with stirring.", "Maintain the temperature of the reaction mixture at 0-5°C for 30-60 minutes.", "Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9.", "Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

1522358-11-7

Molecular Formula

C7H6BrN3O

Molecular Weight

228

Purity

95

Origin of Product

United States

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